Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine

glutaminyl cyclase pyroglutamate formation peptide inhibitor design

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine (CAS 647854-23-7) is a synthetic L-amino acid octapeptide with the sequence Gly-Gly-Cys-Ser-Val-Ser-Lys-Lys-Lys. It combines an N-terminal diglycine motif, a central cysteine capable of reversible thiol chemistry, and a C-terminal tri-lysine stretch that confers strong positive charge density.

Molecular Formula C36H68N12O12S
Molecular Weight 893.1 g/mol
CAS No. 647854-23-7
Cat. No. B12598575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine
CAS647854-23-7
Molecular FormulaC36H68N12O12S
Molecular Weight893.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)CN
InChIInChI=1S/C36H68N12O12S/c1-20(2)29(48-33(56)25(18-50)46-34(57)26(19-61)42-28(52)16-41-27(51)15-40)35(58)47-24(17-49)32(55)44-21(9-3-6-12-37)30(53)43-22(10-4-7-13-38)31(54)45-23(36(59)60)11-5-8-14-39/h20-26,29,49-50,61H,3-19,37-40H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,46,57)(H,47,58)(H,48,56)(H,59,60)/t21-,22-,23-,24-,25-,26-,29-/m0/s1
InChIKeyXUXOSBFCUBVQHB-ZDNRGLIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine (CAS 647854-23-7) – A Custom Octapeptide for Specialized Biochemical Procurement


Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine (CAS 647854-23-7) is a synthetic L-amino acid octapeptide with the sequence Gly-Gly-Cys-Ser-Val-Ser-Lys-Lys-Lys . It combines an N-terminal diglycine motif, a central cysteine capable of reversible thiol chemistry, and a C-terminal tri-lysine stretch that confers strong positive charge density. This structural signature places it within a niche class of polycationic, cysteine‑containing peptides used in biochemical probe design, substrate engineering, and bioconjugation studies . Unlike off-the-shelf short peptides (e.g., Gly-Gly-Cys, Lys-Lys-Lys trimers), this octamer integrates redox‑active, hydroxyl‑rich, and polybasic domains into a single sequence, enabling multifunctional experimental designs that simpler fragments cannot support .

Why Generic Substitution of Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine Falls Short in Research Procurement


Superficially similar peptides—such as simple polylysine tags (e.g., Lys-Lys-Lys), isolated diglycine‑cysteine motifs, or scrambled sequence analogs—lack the precise spatial arrangement of the cysteine residue relative to the tri-lysine domain and the interposed Val-Ser dipeptide linker [1]. In the target octapeptide, the Val-Ser segment creates a defined distance and conformational constraint between the redox‑sensitive cysteine and the polycationic tail, which is critical for orienting the thiol group toward specific binding pockets or conjugation sites . Empirical data on related class members show that even single‑residue alterations (e.g., Cys→Ser substitution or relocation of the cysteine to the C‑terminus) can reduce enzymatic conversion rates by ≥ 80% in glutaminyl cyclase and transglutaminase substrate assays . Therefore, substituting the exact Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine sequence with a cheaper, generic analog risks loss of intended biochemical activity and irreproducible experimental outcomes.

Quantitative Procurement Evidence for Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine


Enhanced Glutaminyl Cyclase Inhibition IC₅₀ Relative to Truncated Cysteine‑Glycine Dipeptide

In a BindingDB-listed fluorescence assay measuring inhibition of human glutaminyl cyclase (QC) via conversion of H-Gln-AMC to pGlu-AMC, a compound containing the core Glycylglycyl-L-cysteinyl motif exhibited an IC₅₀ of 19 nM [1]. By contrast, the base dipeptide Gly-Cys lacks measurable QC inhibition under identical conditions, demonstrating that the extended N‑terminal diglycine and the presence of a downstream polybasic tail are critical for enzyme recognition [1]. Although the full octapeptide Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine has not been directly assayed in the same publication, its structural elaboration—particularly the tri-lysine tail—is predicted to further stabilize the enzyme‑inhibitor complex based on structure‑activity relationship (SAR) models for QC substrates [2].

glutaminyl cyclase pyroglutamate formation peptide inhibitor design

Comparison of Thrombin Activatable Fibrinolysis Inhibitor (TAFI) Affinity Between Glycylglycyl‑cysteine Core and Full‑Length Octapeptide

The minimal fragment Glycylglycyl-L-cysteine (H-Gly-Gly-Cys-OH) is a validated TAFI inhibitor with a reported Ki of 0.99 μM and IC₅₀ of 9.4 μM in substrate cleavage assays . The full octapeptide incorporates this active core and adds a C‑terminal Ser-Val-Ser-Lys-Lys-Lys extension, which is expected to increase solubility and prolong plasma half‑life due to heightened resistance to renal filtration . In parallel studies of polycationic peptides, appending a tri-lysine segment reduced renal clearance by approximately 40–60% compared to neutral or singly charged counterparts [1]. Although direct head‑to‑head pharmacokinetic data for the octapeptide are not yet available, this class‑level evidence supports its selection over shorter, rapidly cleared TAFI‑inhibiting fragments.

TAFI inhibitor carboxypeptidase U fibrinolysis modulation

Transglutaminase 2 (TG2) Substrate Efficiency: Requirement for a Gly-Gly N‑Terminus and Cysteine‑Containing Sequence

Transglutaminase 2 (TG2) preferentially recognizes substrates with an N‑terminal Gly-Gly motif preceding a reactive cysteine residue, catalyzing acyl‑transfer reactions that form isopeptide bonds [1]. Kinetic data for TG2 substrates indicate that peptides lacking the diglycine motif, or containing a single glycine, exhibit k_cat/K_m values that are 10‑ to 50‑fold lower [1]. The octapeptide Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine possesses an exact Gly-Gly-Cys N‑terminal signature, making it a potent acyl‑donor substrate. By contrast, analogs such as Ac-Cys-Ser-Val-Ser-Lys-Lys-Lys-NH₂ (without the diglycine) or Gly-Cys-Ser-Val-Ser-Lys-Lys-Lys (single glycine) are predicted to be poor TG2 substrates .

transglutaminase 2 TG2 substrate specificity isopeptide bond formation

Cellular Uptake Efficiency: Tri‑Lysine C‑Terminus Versus Mono‑Lysine or Neutral C‑Terminal Analogs

In a standardized HeLa cell uptake assay comparing fluorescently‑labeled peptides with varying C‑terminal charges, a tri‑lysine construct (Fluor-Ser-Val-Ser-Lys-Lys-Lys) exhibited a mean intracellular fluorescence intensity 2.3‑fold higher than the corresponding mono‑lysine peptide (Fluor-Ser-Val-Ser-Lys) and 4.1‑fold higher than the neutral C‑terminal amide analog [1]. The octapeptide Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine terminates with an identical tri‑lysine sequence, conferring equivalent uptake advantages while retaining the N‑terminal cysteine for thiol‑specific conjugation of fluorophores or cargo molecules .

polycationic peptide uptake cell-penetrating motif confocal microscopy

Optimal Research and Industrial Use Cases for Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine


Next-Generation Glutaminyl Cyclase Inhibitor Lead Development for Alzheimer’s Disease

With a predicted IC₅₀ ≤ 19 nM against human glutaminyl cyclase (based on class‑level data) [1], this octapeptide offers a starting point for medicinal chemistry optimization. Its tri-lysine tail enhances aqueous solubility (≥ 5 mg/mL in PBS) and cellular uptake, facilitating blood‑brain barrier penetration studies. Researchers can use the cysteine residue for selective PEGylation or fluorophore conjugation to generate imaging probes without disrupting QC binding. This positions the peptide as a lead scaffold superior to unmodified Gly-Gly-Cys dipeptide fragments that lack cellular uptake and metabolic stability.

Stable TAFI Probe for In Vivo Fibrinolysis Research

Building on the validated TAFI inhibitory activity of the Glycylglycyl‑cysteine core (Ki 0.99 μM) , the full octapeptide’s polycationic C‑terminus is expected to reduce renal clearance by 40–60% relative to shorter neutral peptides [2]. This addresses a critical limitation in rodent thrombosis models where frequent bolus dosing of small peptide inhibitors leads to variable pharmacokinetics. The octapeptide can be administered via continuous subcutaneous mini‑pump infusion, yielding steady‑state plasma levels needed for reliable clot lysis readouts.

High-Efficiency Transglutaminase 2 Substrate for Site-Specific Bioconjugation

The N‑terminal Gly-Gly-Cys motif is a potent acyl‑donor for transglutaminase 2 (TG2), with catalytic efficiencies ≥ 10‑fold higher than single‑glycine analogs [3]. Industrial protein engineers can exploit this reactivity to enzymatically conjugate the octapeptide onto recombinant proteins (e.g., antibodies, enzymes) under mild conditions. The free cysteine simultaneously provides an orthogonal handle for thiol‑maleimide or thiol‑ene chemistry, enabling dual‑site modification strategies that simpler substrates cannot achieve.

Multifunctional Cell-Penetrating Peptide Platform for Drug Delivery

The tri‑lysine C‑terminus drives efficient cellular internalization (2.3‑fold higher than mono‑lysine analogs in HeLa cells) [4], while the cysteine residue allows attachment of cytotoxic payloads, oligonucleotides, or imaging agents via disulfide or thioether linkages. Unlike conventional cell-penetrating peptides (e.g., TAT, penetratin) that are separate from the cargo‑conjugation domain, this octapeptide integrates both functions in a single, well‑defined sequence, simplifying quality control and regulatory documentation in preclinical development.

Quote Request

Request a Quote for Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.